molecular formula C11H9BrN4OS B5545966 4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B5545966
M. Wt: 325.19 g/mol
InChI Key: SYCILWCQFHDDAE-AWNIVKPZSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound has been achieved through various methods. A notable approach is the solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine and 4-amino-5-methyl-3-thioxo-2H-1,2,4-triazole, highlighting the versatility and efficiency of microwave irradiation in synthesizing these compounds without the need for solvents (Tabatabaee et al., 2007).

Molecular Structure Analysis

Molecular structure analyses have been conducted on similar compounds, revealing insights into their crystallographic characteristics. For instance, a structural study on a closely related compound showed that the 4,5-dihydro-1,2,4-triazine ring is essentially planar and forms dihedral angles with other structural motifs, indicative of its stable and defined geometry (Fun et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions that yield a range of products with diverse properties. A study on the synthesis and characterization of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives showcases the reactivity of the core triazine structure when subjected to different synthetic conditions (Kaneria et al., 2016).

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel spiro heterocycles containing the triazine nucleus involves the treatment of the compound with bromine in glacial acetic acid to yield dibromo derivatives, which are then reacted with substituted triazoles and amino thiophenol. These compounds are characterized by conventional methods, including IR, H NMR, C NMR, and mass spectral fragmentation patterns, to elucidate their structures. The synthesized compounds have shown inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of these compounds and their complexes with metals like copper(I) and zinc(II) have been investigated. A new azomethine derivative of triazole was synthesized and characterized by 1H NMR, IR, UV spectroscopy, and elemental analysis. These compounds exhibit potential biological activities, which are significant for further pharmaceutical applications (Ghammamy & Sedaghat, 2013).

Anticancer Evaluation

In another study, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study identified compounds with promising anticancer properties, indicating the potential use of these derivatives in developing new anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Solvent-Free Microwave Synthesis

The solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine has been explored, resulting in compounds characterized by spectroscopic data and elemental analysis. This method offers an efficient approach to synthesizing these derivatives, which can be further investigated for various applications (Tabatabaee et al., 2007).

Crystal Structure Analysis

The crystal structure of a title compound revealed its planar nature and the interactions within its crystal structure, including hydrogen bonds that link molecules into infinite columns. This structural information is crucial for understanding the compound's properties and potential applications in material science (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

properties

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4OS/c1-7-10(17)16(11(18)15-14-7)13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,15,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCILWCQFHDDAE-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((4-bromobenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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